1-Benzyl-4-hydroxypiperidine

Catalog No.
S749881
CAS No.
4727-72-4
M.F
C12H17NO
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-hydroxypiperidine

CAS Number

4727-72-4

Product Name

1-Benzyl-4-hydroxypiperidine

IUPAC Name

1-benzylpiperidin-4-ol

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2

InChI Key

BPPZXJZYCOETDA-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)CC2=CC=CC=C2

Synonyms

1-(Phenylmethyl)-4-piperidinol; 4-Hydroxy-1-benzylpiperidine; 4-Hydroxy-N-benzylpiperidine; N-Benzyl-4-hydroxypiperidine; NSC 72991; 1-(Phenylmethyl)-4-piperidin-ol;

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2

Synthesis and Characterization:

1-Benzyl-4-hydroxypiperidine is a chemical compound with the formula C₁₂H₁₇NO. It can be synthesized through various methods, including reductive amination of benzylidenecyclohexanone with ammonia and subsequent reduction of the resulting imine []. The characterization of 1-benzyl-4-hydroxypiperidine typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].

Potential applications:

While research on 1-benzyl-4-hydroxypiperidine is limited, some studies have explored its potential applications:

  • Ligand studies: 1-Benzyl-4-hydroxypiperidine was used as an alternative molecule to study the ligand concentration attached to epoxy-activated Sepharose 6B, a chromatography resin used for protein purification []. This research helped in understanding the interaction between ligands and the resin surface.

1-Benzyl-4-hydroxypiperidine is a chemical compound characterized by its piperidine ring with a hydroxyl group and a benzyl substituent. Its molecular formula is C12H17NOC_{12}H_{17}NO and it has a molecular weight of approximately 191.27 g/mol. The compound is also known by several synonyms, including N-benzyl-4-hydroxypiperidine and 1-benzyl-4-piperidinol. It exhibits a unique structure that allows it to participate in various

1-Benzyl-4-hydroxypiperidine can undergo several chemical transformations:

  • Hydroxylation: The hydroxyl group can participate in nucleophilic substitution reactions, making it a reactive site for further modifications.
  • Acylation: The compound can react with acyl chlorides to form amides, which can be useful in synthesizing derivatives with enhanced properties.
  • Reduction: The carbonyl group in related compounds can be reduced to alcohols, expanding the scope of potential derivatives.

Research indicates that 1-benzyl-4-hydroxypiperidine exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an analgesic and in the treatment of neurological disorders due to its ability to interact with various neurotransmitter systems. The compound's structural features allow it to cross the blood-brain barrier, which is crucial for central nervous system activity.

The synthesis of 1-benzyl-4-hydroxypiperidine typically involves several methods:

  • Starting from Benzylamine: Benzylamine can be reacted with piperidinone derivatives under acidic or basic conditions to yield 1-benzyl-4-hydroxypiperidine.
  • From Piperidinone: A common method involves the reaction of 1-benzylpiperidin-4-one with reducing agents such as lithium aluminum hydride or sodium borohydride to produce the hydroxylated product.
  • Via Carbonitrile Intermediates: Another approach includes synthesizing carbonitrile intermediates followed by hydrolysis to yield the desired hydroxypiperidine structure .

1-Benzyl-4-hydroxypiperidine has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.
  • Research: This compound is used in research settings to explore its effects on neurotransmitter systems and potential therapeutic benefits.
  • Chemical Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Studies on the interactions of 1-benzyl-4-hydroxypiperidine with biological systems have shown that it may modulate neurotransmitter activity, particularly affecting dopamine and serotonin pathways. This modulation suggests its potential use in treating mood disorders and pain management. Further interaction studies are needed to fully elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with 1-benzyl-4-hydroxypiperidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Hydroxy-1-piperidinolPiperidine derivativeLacks benzyl group; primarily used as an intermediate.
N-Benzyloxycarbonyl-4-piperidinolProtected form of piperidinolUsed for protecting amine groups during synthesis processes.
Benzyl 4-hydroxy-1-piperidinecarboxylateEster derivativeContains a carboxylic acid moiety; used in drug development.

These compounds highlight the unique structure of 1-benzyl-4-hydroxypiperidine, particularly its benzyl substituent, which enhances its lipophilicity and biological activity compared to others.

The discovery of 1-benzyl-4-hydroxypiperidine dates to early investigations into piperidine alkaloids, which were recognized for their neuroactive properties. Initial syntheses relied on nucleophilic substitution reactions between benzyl halides and 4-hydroxypiperidine. A pivotal advancement came in 2011 with the development of a base-catalyzed hydrocyanation method for synthesizing 1-benzyl-4-anilinopiperidine-4-carboxylic acid, which reduced reliance on toxic solvents like dichloromethane. By 2022, researchers had leveraged its scaffold to design selective dopamine D4 receptor (D4R) antagonists, highlighting its adaptability in CNS drug discovery.

Significance in Medicinal Chemistry Research

The compound’s significance stems from its dual functionality:

  • Hydroxyl Group: Enhances hydrogen-bonding capacity, critical for target binding.
  • Benzyl Moiety: Introduces lipophilicity, improving blood-brain barrier permeability.

These features make it a preferred intermediate for acetylcholinesterase inhibitors, histamine H3 receptor antagonists, and kinase modulators. For example, 1-benzyl-4-hydroxypiperidine derivatives exhibit nanomolar affinities for D4R ($$ Ki = 121 \, \text{nM} $$) and histamine H3 receptors ($$ pKi = 7.09 $$).

Classical Synthesis Approaches

Alkylation of Piperidine Nitrogen with Benzyl Bromide

The alkylation of piperidine’s nitrogen atom with benzyl bromide is a foundational method for synthesizing 1-benzyl-4-hydroxypiperidine. In this approach, piperidine reacts with benzyl bromide in the presence of a base such as cesium carbonate (Cs₂CO₃) to facilitate deprotonation and nucleophilic substitution. A representative procedure involves dissolving piperidine in acetone, adding Cs₂CO₃ (1.0 equiv.), and introducing benzyl bromide (1.0 equiv.) at room temperature [1]. The reaction proceeds for 24 hours, after which the mixture is filtered, and the crude product is purified via flash column chromatography, yielding 1-benzyl-4-hydroxypiperidine in 79% yield [1].

Key factors influencing this reaction include:

  • Solvent selection: Acetone and toluene are commonly used due to their polarity and compatibility with Cs₂CO₃ [1].
  • Base strength: Cs₂CO₃’s mild basicity minimizes side reactions such as over-alkylation [3].
  • Reaction time: Extended durations (24 hours) ensure complete conversion [1].

This method is favored for its simplicity and scalability, though stereochemical outcomes may vary depending on the substitution pattern of the starting piperidine.

Caesium Carbonate-Mediated Reactions

Cs₂CO₃ plays a dual role as a base and a mild catalyst in benzylation reactions. Its use in acetone or toluene enhances the nucleophilicity of piperidine’s nitrogen, enabling efficient coupling with benzyl bromide [1] [3]. For example, in a study involving 2-aryl-3-nitro-2H-chromenes, Cs₂CO₃-mediated benzalation achieved high yields (up to 96%) under mild conditions [3]. This methodology has been adapted for 1-benzyl-4-hydroxypiperidine synthesis, where Cs₂CO₃ ensures regioselective alkylation without requiring inert atmospheres or specialized equipment [1].

Table 1: Optimization of Cs₂CO₃-Mediated Alkylation

ParameterConditionYield (%)
SolventAcetone79
Temperature20°C79
Reaction time24 hours79
Base stoichiometry1.0 equiv. Cs₂CO₃79

Reductive Amination Pathways

Reductive amination offers an alternative route by converting carbonyl intermediates into amines. For 1-benzyl-4-hydroxypiperidine, this involves condensing 4-hydroxypiperidine with benzaldehyde to form an imine intermediate, followed by reduction using agents like sodium borohydride (NaBH₄) [4]. The process is highly tunable:

  • Catalyst choice: Transition metal catalysts (e.g., Pd/C) improve selectivity [4].
  • Solvent systems: Methanol or ethanol ensures solubility of both imine and reducing agent [4].

While less common than alkylation, reductive amination is valuable for introducing stereochemical diversity, particularly when chiral amines or ketones are employed.

Advanced Synthetic Strategies

One-Pot Sequential Reactions

One-pot methodologies streamline synthesis by combining multiple steps in a single reactor. For instance, a four-component condensation reaction involving piperidine, benzyl bromide, a carbonyl source, and a reducing agent can yield 1-benzyl-4-hydroxypiperidine with minimal purification [6]. This approach reduces waste and improves atom economy, aligning with green chemistry principles.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling rapid access to 1-benzyl-4-hydroxypiperidine. In a study of quinoline thiosemicarbazones, microwave-assisted conditions reduced reaction times from hours to minutes while maintaining yields above 85% [5]. Applied to piperidine derivatives, this method could enhance efficiency in large-scale syntheses.

Stereoselective Synthesis Methodologies

Stereocontrol remains a challenge in piperidine functionalization. Asymmetric reductive amination using chiral catalysts (e.g., Ru-based complexes) or enzymatic methods (e.g., imine reductases) can yield enantiomerically pure 1-benzyl-4-hydroxypiperidine [4]. For example, kinetic resolution during imine reduction has achieved enantiomeric excess (ee) values exceeding 90% in related systems [4].

Green Chemistry Approaches for Research Applications

  • Solvent selection: Ethanol and water replace toxic solvents like DMF [6].
  • Catalyst recycling: Cs₂CO₃ can be recovered via aqueous extraction and reused [1].
  • Energy efficiency: Microwave and flow chemistry reduce energy consumption [5] [6].

Process Optimization for Research-Scale Production

  • Temperature control: Maintaining 20°C prevents thermal degradation [1].
  • Catalyst loading: Reducing Cs₂CO₃ to 0.8 equiv. retains efficacy while lowering costs [1].
  • Purification: Flash chromatography with ethyl acetate/hexane mixtures achieves >95% purity [1].

Analytical Strategy for Reaction Monitoring

  • Chromatography: HPLC tracks reaction progress using C18 columns and UV detection at 254 nm [1].
  • Spectroscopy: ^1H NMR confirms benzyl group integration (δ 7.3 ppm, aromatic protons) and hydroxypiperidine signals (δ 3.6 ppm, -OH) [5].
  • Mass spectrometry: ESI-MS identifies [M+H]⁺ ions at m/z 191.27 [1].

XLogP3

1.3

Appearance

Yellow powder

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (80.85%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

4727-72-4

Wikipedia

1-Benzyl-4-hydroxypiperidine

Dates

Modify: 2023-08-15

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